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molecular formula C12H13Cl2NO2 B8677867 5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81777-96-0

5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No. B8677867
M. Wt: 274.14 g/mol
InChI Key: WYJKNTLYOUZFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04405357

Procedure details

These compounds were prepared in the manner of Example 16, using 7.7 grams (0.025 mole) of 3,3-dichloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide (prepared in Example 10) and 1.6 grams (0.025 mole) of 85% pure potassium hydroxide in 70 ml of methanol. Thin layer chromatographic analysis of the reaction mixture on silica gel using 20% ethyl acetate in hexane as an eluent indicated that the reaction mixture was a two-component mixture. The crude reaction mixture was subjected to column chromatography on silica gel using 15% ethyl acetate in heptane. Initial fractions from the chromatography were combined to give 1.7 grams of 5-chloro-2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone as an oil.
Name
3,3-dichloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2](Cl)[C:3]([CH3:17])([CH3:16])[C:4]([N:6]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[Cl:15])[OH:7])=[O:5].[OH-].[K+]>CO.CCCCCC.CCCCCCC>[Cl:1][CH:2]1[O:7][N:6]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[Cl:15])[C:4](=[O:5])[C:3]1([CH3:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
3,3-dichloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide
Quantity
7.7 g
Type
reactant
Smiles
ClC(C(C(=O)N(O)CC1=C(C=CC=C1)Cl)(C)C)Cl
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These compounds were prepared in the manner of Example 16
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1C(C(N(O1)CC1=C(C=CC=C1)Cl)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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